N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide

Lipophilicity Drug property prediction Physicochemical profiling

N-(2-Benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide (CAS 941913-73-1) is a synthetic small molecule belonging to the class of N-aryl-isoxazole-5-carboxamides. Its structure features a 1,2-oxazole (isoxazole) ring linked via a carboxamide bridge to a 2-benzoyl-4-bromophenyl scaffold.

Molecular Formula C17H11BrN2O3
Molecular Weight 371.19
CAS No. 941913-73-1
Cat. No. B2585750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide
CAS941913-73-1
Molecular FormulaC17H11BrN2O3
Molecular Weight371.19
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NO3
InChIInChI=1S/C17H11BrN2O3/c18-12-6-7-14(20-17(22)15-8-9-19-23-15)13(10-12)16(21)11-4-2-1-3-5-11/h1-10H,(H,20,22)
InChIKeyCOOICKHKPGEWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide (CAS 941913-73-1): Core Identity and Chemical Class Positioning


N-(2-Benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide (CAS 941913-73-1) is a synthetic small molecule belonging to the class of N-aryl-isoxazole-5-carboxamides [1]. Its structure features a 1,2-oxazole (isoxazole) ring linked via a carboxamide bridge to a 2-benzoyl-4-bromophenyl scaffold. With a molecular formula of C₁₇H₁₁BrN₂O₃ and a molecular weight of 371.2 g·mol⁻¹, the compound possesses a computed XLogP3-AA of 4.1 and a topological polar surface area (TPSA) of 72.2 Ų [2]. It is cataloged under PubChem CID 18587240 and is supplied by multiple chemical vendors for research use [1]. The compound has been evaluated in at least two PubChem bioassays (AID 1259245 and AID 1259324) targeting AMPAR-stargazin complex modulation and GIRK2 channel activation, where it returned an ‘Inactive’ outcome in all tested instances [3].

Why N-(2-Benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide Cannot Be Interchanged with Generic Isoxazole Carboxamides


Substituting N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide with another isoxazole-5-carboxamide derivative or a different heterocyclic amide bearing the same benzoyl-bromophenyl scaffold introduces quantifiable changes in physicochemical properties that directly affect formulation behavior, bioassay outcomes, and synthetic utility. The combination of the 1,2-oxazole ring, the electron-withdrawing 4-bromo substituent, and the 2-benzoyl ketone linker is not functionally neutral. For example, replacement of the isoxazole ring with a furan ring (as in the furan-2-carboxamide analog, CAS 392236-88-3) increases the molecular weight by ~3 Da while altering the number of hydrogen-bond acceptors and the lipophilicity profile, which can shift biological activity from inactive to bactericidal . Similarly, removing the bromine atom or replacing the isoxazole with a saturated carboxamide (e.g., cyclopropanecarboxamide) eliminates key electronic and steric features required for target engagement in certain assay systems . These structural variations preclude interchangeable procurement for assay development, SAR studies, or reference-standard applications.

Quantitative Differentiation Evidence: N-(2-Benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide Versus Closest Analogs


Lipophilicity and Polarity Differentiation Versus the Furan-2-Carboxamide Analog

The target isoxazole-5-carboxamide exhibits a computed XLogP3-AA of 4.1, which is significantly lower than the reported LogP of 7.35 for the corresponding furan-2-carboxamide analog (CAS 392236-88-3) [1]. The isoxazole ring contributes a TPSA of 72.2 Ų, while the furan analog, lacking the nitrogen atom in the heterocycle, possesses a lower hydrogen-bond acceptor count and a predicted TPSA of approximately 55–60 Ų [1]. This 1.7–1.8 unit LogP difference translates to an approximately 50-fold difference in octanol-water partition coefficient, directly impacting solubility, membrane permeability, and nonspecific binding characteristics.

Lipophilicity Drug property prediction Physicochemical profiling

Heterocycle-Dependent Bioactivity Divergence: Isoxazole vs. Furan Carboxamide

The furan-2-carboxamide analog (CAS 392236-88-3) exhibits potent antibacterial activity with an MIC of 8 µg/mL against NDM-positive Acinetobacter baumannii and 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) . In contrast, the target isoxazole-5-carboxamide has not been reported to possess antimicrobial activity; instead, PubChem bioassay records indicate it is inactive in two unrelated eukaryotic target-based assays (AMPAR-stargazin modulation and GIRK2 activation) [1]. This heterocycle-dependent bioactivity switch—bactericidal for furan, inactive for isoxazole—demonstrates that the 1,2-oxazole ring confers a distinct pharmacological profile.

Antimicrobial activity Heterocycle SAR Anti-infective screening

Halogen-Dependent Reactivity: Bromine as a Synthetic Handle for Late-Stage Functionalization

The target compound contains a para-bromine substituent on the phenyl ring, which serves as a reactive site for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . The furan-2-carboxamide analog, which also bears the 4-bromophenyl group, has been explicitly demonstrated to undergo Suzuki-Miyaura coupling with 4-fluorophenylboronic acid to generate fluorinated derivatives in 83% yield . By structural analogy, the target isoxazole compound is expected to exhibit comparable cross-coupling reactivity at the bromine position, enabling modular library synthesis. In contrast, the des-bromo analog (2-benzoylphenyl isoxazole-5-carboxamide) lacks this synthetic handle, precluding direct arylation at the 4-position.

Synthetic chemistry Cross-coupling Late-stage diversification

Selectivity Profile: Inactivity in Eukaryotic Ion Channel and Receptor Assays

PubChem screening data for the target compound (CID 18587240) show an ‘Inactive’ outcome in two assay systems: modulation of AMPAR-stargazin complexes (AID 1259245) and activation of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2) channels (AID 1259324) [1]. This inactivity distinguishes the isoxazole-5-carboxamide from other isoxazole derivatives that have been reported as growth hormone secretagogue receptor (GHS-R) antagonists, TRPV1 modulators, and FXR agonists [2][3][4]. The absence of activity in these ion-channel and receptor systems suggests a favorable selectivity window for applications where AMPAR or GIRK2 engagement would constitute an unwanted off-target effect.

Off-target profiling Ion channel screening Selectivity panel

Recommended Research and Industrial Application Scenarios for N-(2-Benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide


SAR-by-Catalog Library Synthesis via Late-Stage Suzuki-Miyaura Diversification

The 4-bromine substituent on the target compound serves as a reactive handle for Pd-catalyzed cross-coupling, enabling rapid generation of 4-aryl, 4-alkenyl, or 4-alkynyl isoxazole-5-carboxamide libraries . Procurement of the brominated scaffold allows medicinal chemists to explore structure-activity relationships around the phenyl ring without de novo synthesis of the benzoyl-isoxazole core. The des-bromo analog cannot be functionalized at this position, making the brominated compound the required starting material for diversification workflows.

Negative Control for AMPAR and GIRK2 Target-Based Screening Campaigns

Because the compound has been empirically determined to be inactive in AMPAR-stargazin modulation (AID 1259245) and GIRK2 channel activation (AID 1259324) PubChem screening assays [2], it is an ideal negative control compound for high-throughput screens targeting these ion channels. Its use as an inactive reference standard enables researchers to establish baseline signal, calculate Z'-factor, and rule out non-specific assay interference without the confounding antibacterial or receptor-modulating activities observed in structurally related furan or receptor-active isoxazole analogs.

Physicochemical Property Benchmarking in Formulation Development

With an XLogP3-AA of 4.1 and TPSA of 72.2 Ų [1], the target compound occupies a moderate lipophilicity space suitable for assessing solubility, permeability, and protein-binding trends in isoxazole-containing drug candidates. Its ~3-log lower lipophilicity compared to the furan-2-carboxamide analog (LogP 7.35) makes it a preferred tool compound for developing formulation strategies (e.g., co-solvent, cyclodextrin complexation) aimed at poorly soluble but moderately lipophilic small molecules, without the extreme hydrophobicity challenges of the furan series.

Reference Standard for Heterocycle-Dependent Bioactivity Deconvolution

The divergent bioactivity profiles of the isoxazole-5-carboxamide (inactive in antimicrobial and target-based eukaryotic assays) [2] and the furan-2-carboxamide analog (bactericidal, MIC 8–16 µg/mL) enable their paired use in deconvoluting whether observed phenotypic effects arise from the benzoyl-bromophenyl scaffold or the heterocyclic carboxamide moiety. Procurement of both compounds allows orthogonal experimental design in target identification and mechanism-of-action studies, where the isoxazole serves as the ‘heterocycle-switch’ control.

Quote Request

Request a Quote for N-(2-benzoyl-4-bromophenyl)-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.